molecular formula C21H28N4O3S B2498363 2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899950-13-1

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2498363
CAS RN: 899950-13-1
M. Wt: 416.54
InChI Key: USTGDLQYOYNPST-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals known for their significant biological activity and potential pharmaceutical applications. The synthesis, molecular structure, and properties of such compounds are of great interest in medicinal chemistry for their potential therapeutic benefits.

Synthesis Analysis

The synthesis of related compounds typically involves multiple steps, starting from basic heterocyclic amines or their derivatives. For example, compounds with a similar backbone have been synthesized through reactions involving chloroacetamides and alkoxyethanols or dialkylaminoethanols in the presence of anhydrous potassium carbonate, resulting in various acetamides with potential antihistaminic activity (Rao & Reddy, 1994). Another method involves cyclization processes using N,N-dimethylformamide dimethylacetal to yield compounds with a high purity level and potential applications in EGFR kinase inhibition (Wenpeng et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features complex heterocyclic systems with significant biological activity. Detailed analysis, such as crystal structure and Hirshfeld surface analysis, can reveal the intricate details of intermolecular interactions, providing insights into the compound's potential biological interactions (Baba et al., 2019).

Chemical Reactions and Properties

The chemical reactivity of such compounds can include nucleophilic aromatic displacement as a key reaction in their synthesis, leading to a variety of derivatives with enhanced antitumor activity and reduced cardiotoxicity compared to earlier compounds (Sami et al., 1996). These reactions are critical for developing more effective and safer pharmaceutical agents.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are crucial for the compound's application in drug development. Such properties are often determined through comprehensive spectroscopic analysis, including FT-IR, FT-Raman, and NMR, to understand better the compound's behavior in physiological conditions (El-Azab et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with biological macromolecules, are pivotal in defining the compound's therapeutic potential. Molecular docking studies can predict interactions with biological targets, such as enzymes or receptors, indicating possible mechanisms of action and aiding in the design of compounds with specific biological activities (Elfekki et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

One significant area of research is the synthesis of derivatives of this compound and their biological activities. For instance, derivatives have been synthesized for potential antihistaminic, antimicrobial, and antitumor activities. Studies demonstrate the synthesis of N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N- dialkylamino)ethyl]oxy]acetamides, exploring their structure-activity relationships and potential as H1-antihistaminics (Rao & Reddy, 1994). Another study involves the creation of novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone as anti-inflammatory and analgesic agents, indicating the compound's versatility in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activity and QSAR Studies

Research has also explored the antitumor activities of amino-substituted derivatives, highlighting the importance of structural modifications in enhancing biological activity. A study on 2-[2'-(dimethylamino)ethyl]-1,2-dihydro-3H- dibenz[de,h]isoquinoline-1,3-diones reveals their synthesis, antitumor activity, and quantitative structure-activity relationship (QSAR) analysis (Sami et al., 1995).

Antifungal Agents

The search for new antifungal agents has led to the identification of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, showcasing the compound's framework as a basis for developing broad-spectrum antifungal drugs. These derivatives exhibit promising in vitro activity against various fungi species, including Candida and Aspergillus species, and demonstrate significant in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015).

Structural and Property Studies

Further research delves into the structural aspects and properties of salt and inclusion compounds based on amide-containing isoquinoline derivatives. Such studies contribute to understanding the molecular interactions and potential applications of these compounds in materials science and pharmaceutical chemistry (Karmakar, Sarma, & Baruah, 2007).

properties

IUPAC Name

2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O3S/c1-24(2)12-13-25-18-7-5-4-6-17(18)20(23-21(25)27)29-14-19(26)22-15-8-10-16(28-3)11-9-15/h8-11H,4-7,12-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTGDLQYOYNPST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

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